2-Methyl-3-nitrobenzoic acid

Organic Synthesis Process Chemistry Cost Efficiency

2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4), also known as 3-nitro-o-toluic acid, is a trisubstituted benzene derivative with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol. This compound is a white to pale yellow crystalline powder with a reported melting point range of 182-184°C.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 1975-50-4
Cat. No. B045969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrobenzoic acid
CAS1975-50-4
Synonyms2-Methyl-3-nitrobenzoic Acid;  3-Nitro-2-methylbenzoic Acid; 
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H7NO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
InChIKeyYPQAFWHSMWWPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

2-Methyl-3-nitrobenzoic Acid (CAS 1975-50-4): Sourcing and Specifications for Pharmaceutical and Agrochemical Intermediates


2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4), also known as 3-nitro-o-toluic acid, is a trisubstituted benzene derivative with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol [1]. This compound is a white to pale yellow crystalline powder with a reported melting point range of 182-184°C [2]. It serves as a versatile synthetic intermediate in organic chemistry, particularly in the pharmaceutical and agrochemical industries, where it functions as a building block for various drug molecules and active ingredients . Its commercial availability is well-established, with multiple global suppliers offering this compound in quantities ranging from research-grade gram scales to metric tons [3].

Why 2-Methyl-3-nitrobenzoic Acid Cannot Be Substituted with Generic Nitrobenzoic Acids in Critical Synthetic Pathways


While a variety of nitrobenzoic acid derivatives are commercially available, simple substitution with unsubstituted 3-nitrobenzoic acid or other methyl-nitrobenzoic acid isomers is not viable in established synthetic protocols. This is due to two primary factors: 1) the specific substitution pattern on the benzene ring dictates the compound's thermodynamic stability and, consequently, its physical properties and reactivity, as demonstrated by significant variations in sublimation enthalpies and melting points among methyl-nitrobenzoic acid isomers [1]; and 2) validated synthetic routes for high-value pharmaceuticals, such as Lenalidomide and Tazemetostat, explicitly require 2-methyl-3-nitrobenzoic acid as the starting material or key intermediate. Attempting to use a different regioisomer would result in the formation of an entirely different product due to altered substitution patterns [2][3]. The ortho-relationship between the methyl and carboxyl groups, combined with the meta-nitro group, creates a unique electronic and steric environment that is essential for the selectivity and yield of subsequent reactions in these patented and published methods.

2-Methyl-3-nitrobenzoic Acid: Quantitative Evidence for Material Selection and Sourcing


Synthesis Yield Benchmark: 2-Methyl-3-nitrobenzoic Acid vs. 2-Methyl-4-nitrobenzoic Acid

A patented method for preparing 2-methyl-3-nitrobenzoic acid from 3-nitro-o-xylene achieves a yield of 87% [1]. This yield is demonstrably higher than a representative yield for its 4-nitro regioisomer, 2-methyl-4-nitrobenzoic acid, which was reported at 83.5% under optimized conditions in a comparable oxidation process [2]. For the unsubstituted analogue, 3-nitrobenzoic acid, a typical overall process yield is around 77% [3].

Organic Synthesis Process Chemistry Cost Efficiency

Thermodynamic Stability: Vapor Pressure and Sublimation Enthalpy Among Methyl-Nitrobenzoic Acid Isomers

The sublimation enthalpy of 2-methyl-3-nitrobenzoic acid was determined to be 117.3 ± 1.2 kJ·mol⁻¹ over the temperature range of 357.2–371.2 K [1]. This value is part of a comprehensive thermochemical study of nine methyl-nitrobenzoic acid isomers, where the compound exhibited a standard molar enthalpy of formation in the gas phase (ΔfHm°) of -322.2 ± 2.4 kJ·mol⁻¹ [2]. For comparison, the isomeric 4-methyl-3-nitrobenzoic acid has a more negative ΔfHm° of -335.3 ± 2.3 kJ·mol⁻¹, indicating a notable 13.1 kJ·mol⁻¹ difference in thermodynamic stability [2].

Physical Chemistry Process Engineering Material Stability

Commercial Purity Profile: Available HPLC Grade vs. Tazemetostat Intermediate Requirements

The compound is commercially available with a minimum HPLC purity of 98% from major suppliers, with refined grades achieving ≥99.5% purity, ≤0.3% moisture, and heavy metals ≤10 ppm [1][2]. This high level of purity is essential for its use in the synthesis of Tazemetostat (Tazverik), an FDA-approved EZH2 inhibitor, where the drug substance's synthesis begins directly with 2-methyl-3-nitrobenzoic acid and proceeds through a multi-step sequence with an overall yield of 81% for the initial key transformation [3].

Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Validated Application Scenarios for 2-Methyl-3-nitrobenzoic Acid in Research and Manufacturing


Lenalidomide Manufacturing: A Validated Key Starting Material

2-Methyl-3-nitrobenzoic acid is an established and documented key starting material for the synthesis of Lenalidomide, a widely prescribed immunomodulatory drug. Multiple patents describe the process beginning with the esterification of this compound to methyl 2-methyl-3-nitrobenzoate, followed by benzylic bromination and subsequent cyclization with L-glutamine derivatives [1][2]. Sourcing this specific regioisomer is non-negotiable for any generic manufacturer developing an Abbreviated New Drug Application (ANDA) for Lenalidomide, as it ensures the correct substitution pattern in the final drug substance [3].

Tazemetostat (Tazverik) Synthesis: A Critical Commercial Route

The commercial synthesis of Tazemetostat hydrobromide, an EZH2 inhibitor for treating epithelioid sarcoma and follicular lymphoma, relies on 2-methyl-3-nitrobenzoic acid as the foundational starting material [1]. The synthetic route involves bromination, esterification, and reduction steps, with the first sequence from 2-methyl-3-nitrobenzoic acid to the aniline intermediate proceeding in an 81% overall yield [2]. The high purity and reliable supply of this intermediate are therefore critical for the commercial production of this life-saving oncology drug.

Synthesis of Pitofenone Hydrochloride and Related Spasmolytics

This compound serves as a key intermediate in the production of Pitofenone Hydrochloride, an antispasmodic agent used in combination therapies for smooth muscle spasms [1]. The ortho-methyl group and meta-nitro group provide the necessary functionality for the construction of the complex molecular architecture of this active pharmaceutical ingredient. A secure and qualified supply of 2-methyl-3-nitrobenzoic acid ensures uninterrupted manufacturing of these essential medicines.

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